molecular formula C5H10O4S2 B1220317 2-Oxopropyl-CoM

2-Oxopropyl-CoM

Cat. No. B1220317
M. Wt: 198.3 g/mol
InChI Key: CRNXHFXAXBWIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxopropyl-CoM is the S-(2-oxopropyl) derivative of coenzyme M. It is a conjugate acid of a 2-oxopropyl-CoM(1-).

Scientific Research Applications

Chemical Rearrangement and Synthesis

A study by Alliot, Gravel, and Doris (2013) reports a novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives. This transformation involves a transient dioxolane intermediate that is hydrolyzed to form 2-oxopropyl acetate, demonstrating a unique pathway in organic synthesis (Alliot, Gravel, & Doris, 2013).

Biological Activity and Carcinogenicity

Lijinsky (1991) discusses the carcinogenic action of N-nitroso compounds containing the 2-oxopropyl group. The study contrasts the carcinogenic potency of various nitroso compounds, noting that those with a 2-oxopropyl group exhibit varied carcinogenicity, which is important for understanding their biological activity and potential risks (Lijinsky, 1991).

Pancreatic Carcinogenesis Studies

Pour and Althoff (1977) found that N-Nitrosobis(2-oxopropyl)amine, a compound related to 2-Oxopropyl-CoM, was a potent pancreatic carcinogen in Syrian hamsters. This study contributes to the understanding of pancreatic carcinogenesis and the specific role of nitrosamines in inducing pancreatic cancer (Pour & Althoff, 1977).

Organophosphate Poisoning Treatment

Worek, Thiermann, and Wille (2016) discuss oximes in the treatment of organophosphate poisoning. They mention the use of oximes, which are compounds related to 2-Oxopropyl-CoM, for reactivating inhibited acetylcholinesterase, a critical aspect in treating such poisonings (Worek, Thiermann, & Wille, 2016).

Insights on Molecular Interactions

The study by Ghose et al. (2017) uses oxyluciferin derivatives, which are conceptually similar to 2-Oxopropyl-CoM, to monitor biomolecular interactions. This research demonstrates the utility of such compounds in understanding interactions at the molecular level, especially in live cells (Ghose et al., 2017).

properties

Product Name

2-Oxopropyl-CoM

Molecular Formula

C5H10O4S2

Molecular Weight

198.3 g/mol

IUPAC Name

2-(2-oxopropylsulfanyl)ethanesulfonic acid

InChI

InChI=1S/C5H10O4S2/c1-5(6)4-10-2-3-11(7,8)9/h2-4H2,1H3,(H,7,8,9)

InChI Key

CRNXHFXAXBWIRH-UHFFFAOYSA-N

SMILES

CC(=O)CSCCS(=O)(=O)O

Canonical SMILES

CC(=O)CSCCS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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